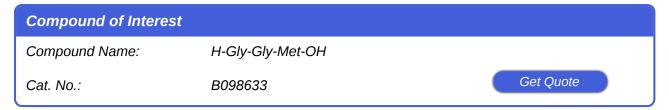


# Technical Guide: Physicochemical Properties of the Tripeptide H-Gly-Gly-Met-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of the tripeptide **H-Gly-Gly-Met-OH**, also known as Glycyl-Glycyl-L-Methionine. This document is intended to serve as a quick reference for researchers and professionals involved in drug development and peptide-based scientific research.

## **Quantitative Physicochemical Data**

The fundamental molecular attributes of **H-Gly-Gly-Met-OH** are summarized in the table below. These values are critical for a range of experimental and computational applications, from calculating molar concentrations for in vitro assays to informing molecular modeling studies.



Property	Value	Source
Molecular Formula	C9H17N3O4S	PubChem CID: 7010486[1]
Molecular Weight	263.32 g/mol	PubChem CID: 7010486[1]
IUPAC Name	(2S)-2-[[2-[(2- aminoacetyl)amino]acetyl]amin o]-4-methylsulfanylbutanoic acid	PubChem CID: 7010486[1]
Canonical SMILES	CSCCC(C(=O)O)NC(=O)CNC( =O)CN	PubChem CID: 7010486
Description	A peptide composed of glycine, glycine, and methionine residues.	[1]

## **Molecular Structure and Connectivity**

To facilitate a clear understanding of the molecular architecture of **H-Gly-Gly-Met-OH**, the following diagram illustrates the sequence and connectivity of its constituent amino acid residues.



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Amino acid sequence of **H-Gly-Gly-Met-OH**.

### **Experimental Protocols**

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry and elemental analysis, are standardized procedures in analytical chemistry. For specific applications involving **H-Gly-Gly-Met-OH**, researchers should refer to established methodologies in peptide and protein analysis. These may include:



- Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF, MALDI-TOF) is the standard method for accurately determining the molecular weight of peptides. The sample is ionized and the mass-to-charge ratio of the resulting ions is measured.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the peptide by analyzing the chemical environment of each atom.
- Amino Acid Analysis: This technique can be used to verify the amino acid composition and stoichiometry of the peptide after acid hydrolysis.

The selection of a specific protocol will depend on the research objectives, the required level of accuracy, and the available instrumentation. It is recommended to consult specialized literature for detailed experimental conditions tailored to the analysis of short peptides.

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### References

- 1. H-Gly-Gly-Met-OH | C9H17N3O4S | CID 7010486 PubChem [pubchem.ncbi.nlm.nih.gov]
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